molecular formula C7H13IO B14423102 4-Heptanone, 3-iodo- CAS No. 85515-53-3

4-Heptanone, 3-iodo-

Cat. No.: B14423102
CAS No.: 85515-53-3
M. Wt: 240.08 g/mol
InChI Key: WBFRGZGNOPZETH-UHFFFAOYSA-N
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Description

4-Heptanone, 3-iodo- is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with a ketone functional group at the fourth carbon and an iodine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Heptanone, 3-iodo- can be synthesized through several methods. One common approach involves the iodination of 4-heptanone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of 4-Heptanone, 3-iodo- may involve large-scale iodination reactions. These reactions are carried out in reactors designed to handle the specific requirements of the process, including temperature control, mixing, and purification steps to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Heptanone, 3-iodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted heptanones.

    Oxidation: Formation of heptanoic acid.

    Reduction: Formation of heptanol.

Scientific Research Applications

4-Heptanone, 3-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Heptanone, 3-iodo- involves its interaction with specific molecular targets. The iodine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Heptanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodo-2-butanone: A shorter carbon chain and different positioning of the iodine atom and ketone group.

    3-Iodo-4-pentanone: Similar structure but with a five-carbon chain.

Uniqueness

4-Heptanone, 3-iodo- is unique due to its specific structure, which combines the reactivity of the iodine atom with the versatility of the ketone group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

85515-53-3

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

3-iodoheptan-4-one

InChI

InChI=1S/C7H13IO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3

InChI Key

WBFRGZGNOPZETH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)I

Origin of Product

United States

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